
2-Chloro-1-(naphthalen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(naphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H11ClO It is a chlorinated derivative of 1-(naphthalen-2-yl)propan-1-one, featuring a naphthalene ring attached to a chlorinated propanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(naphthalen-2-yl)propan-1-one typically involves the chlorination of 1-(naphthalen-2-yl)propan-1-one. This can be achieved through the reaction of 1-(naphthalen-2-yl)propan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Reduced alcohols
- Oxidized carboxylic acids
Applications De Recherche Scientifique
2-Chloro-1-(naphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(naphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use .
Comparaison Avec Des Composés Similaires
- 1-(naphthalen-2-yl)propan-1-one
- 2-Chloro-1-(naphthalen-1-yl)propan-1-one
- 1-(naphthalen-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(naphthalen-2-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its non-chlorinated counterparts. The position of the chlorine atom also influences the compound’s properties and reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
65523-99-1 |
|---|---|
Formule moléculaire |
C13H11ClO |
Poids moléculaire |
218.68 g/mol |
Nom IUPAC |
2-chloro-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C13H11ClO/c1-9(14)13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
Clé InChI |
AJLOJLVEADHPJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC2=CC=CC=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




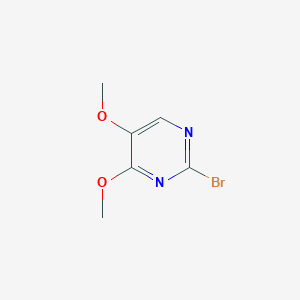

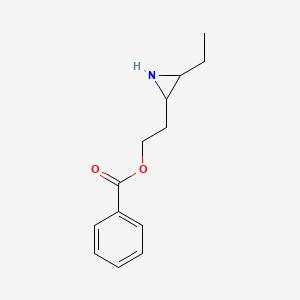
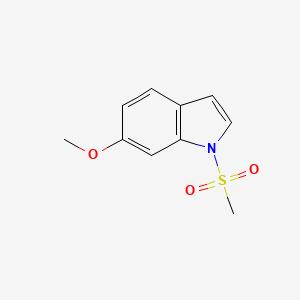
![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)
![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)
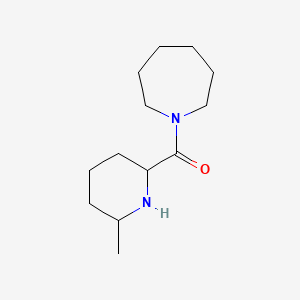
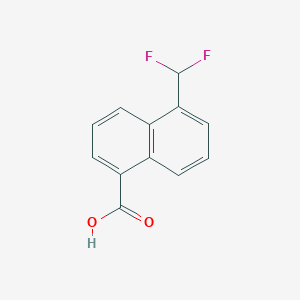

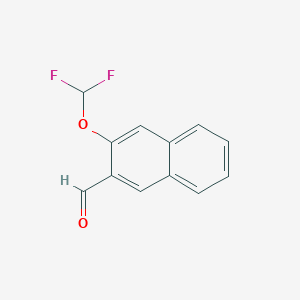

![10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B11883775.png)
